molecular formula C20H22N4O3 B2877195 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921834-26-6

5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2877195
CAS No.: 921834-26-6
M. Wt: 366.421
InChI Key: ANYMOQCKDBPADA-UHFFFAOYSA-N
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Description

The compound 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused bicyclic core of pyrazole and pyridinone rings. Key structural features include:

  • Position 5: A 2-methoxyethyl group (–CH₂CH₂OCH₃), enhancing hydrophilicity.
  • Position 2: A phenyl substituent, contributing to aromatic interactions.
  • Position 7: A pyrrolidine-1-carbonyl moiety (–CO–C₄H₇N), influencing steric and electronic properties.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-27-12-11-22-13-16(19(25)23-9-5-6-10-23)18-17(14-22)20(26)24(21-18)15-7-3-2-4-8-15/h2-4,7-8,13-14H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMOQCKDBPADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes a pyrazolo framework, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have indicated that compounds similar to 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit significant antiviral properties. For instance, research on related pyrazolo compounds has shown effectiveness against various coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of the CSNK2 kinase, which plays a crucial role in viral replication processes .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrazolo derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. In vitro studies demonstrated that related compounds could effectively inhibit cellular proliferation in cancer cell lines such as HeLa and HCT116, with IC50 values indicating potent activity .

The biological activity of 5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is primarily attributed to its ability to interact with specific molecular targets:

  • CSNK2 Inhibition : The compound binds to the ATP-binding site of CSNK2, leading to decreased phosphorylation of target proteins involved in viral replication and tumor growth.
  • Cell Cycle Arrest : By inhibiting CDKs, the compound induces cell cycle arrest in cancer cells, preventing their proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of similar pyrazolo compounds:

  • Study on Antiviral Activity : A study demonstrated that a related pyrazolo compound showed a significant reduction in viral load in infected cell cultures, indicating its potential as an antiviral agent against β-coronaviruses .
  • Anticancer Efficacy : Another investigation reported that pyrazolo derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget ActivityIC50 (µM)Reference
Compound ACSNK2 Inhibition0.36
Compound BCDK9 Inhibition1.8
Compound CAntiviral (SARS-CoV-2)N/A

Table 2: Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeEffect on Activity
7PyrrolidineIncreased potency
3MethoxyethylEnhanced solubility

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridin-3-one Derivatives

The closest structural analog is 5-ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (). Key differences and implications are summarized below:

Property Target Compound Compound
Position 5 Substituent 2-Methoxyethyl (–CH₂CH₂OCH₃) Ethyl (–CH₂CH₃)
Position 7 Substituent Pyrrolidine-1-carbonyl 4-(2-Fluorophenyl)piperazine-1-carbonyl
Molecular Formula Not available in evidence C₂₅H₂₄FN₅O₂
Average Mass Not available in evidence 445.498 g/mol
Key Features Improved solubility (methoxyethyl) Enhanced π-π stacking (fluorophenyl)

Structural Implications :

  • The 2-methoxyethyl group in the target compound likely increases aqueous solubility compared to the ethyl group in ’s analog.

Pyrazolo[4,3-d]pyrimidin-7-one Derivatives

Compounds such as 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () and 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () share functional similarities but differ in core structure.

Property Target Compound Compound Compound
Core Structure Pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one
Key Substituents 2-Methoxyethyl, pyrrolidine-carbonyl Ethoxyphenyl, n-propyl Chlorosulfonyl, ethoxyphenyl
Molecular Formula Not available in evidence C₁₇H₂₀N₄O₂ C₁₇H₁₇ClN₄O₃S
Therapeutic Target Hypothesized: Kinases or PDEs PDE inhibitors (e.g., sildenafil analogs) PDE inhibitors

Functional Implications :

  • The pyrazolo[4,3-d]pyrimidinone core in and compounds is associated with phosphodiesterase (PDE) inhibition, suggesting the target compound may share similar mechanisms if the core permits .

Comparison with Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Compounds like 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) () and 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK72) () feature a distinct pyrimidinone core but share phenyl substituents.

Property Target Compound MK66 () MK72 ()
Core Structure Pyrazolo[4,3-c]pyridin-3-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Key Substituents Methoxyethyl, pyrrolidine-carbonyl 4-Methoxyphenyl, phenyl Bis(trifluoromethyl)phenyl, 4-fluorophenyl
Potential Applications Not reported in evidence Kinase inhibition (hypothesized) Enhanced lipophilicity (CF₃ groups)

Research Findings :

  • The bis(trifluoromethyl)phenyl group in MK72 increases lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s methoxyethyl group .
  • The absence of a fused pyridinone ring in MK66/MK72 limits direct structural comparison but highlights the role of substituents in modulating bioactivity.

Data Tables

Table 1: Structural Analogs with Pyrazolo[4,3-c]pyridin-3-one Core

Compound ID Position 5 Position 7 Substituent Molecular Formula Average Mass (g/mol)
Target Compound 2-Methoxyethyl Pyrrolidine-1-carbonyl Not available Not available
Compound Ethyl 4-(2-Fluorophenyl)piperazine-1-carbonyl C₂₅H₂₄FN₅O₂ 445.498

Table 2: Functional Analogs with Pyrazolo[4,3-d]pyrimidin-7-one Core

Compound ID Key Substituents Molecular Formula Therapeutic Target
Compound 2-Ethoxyphenyl, n-propyl C₁₇H₂₀N₄O₂ PDE inhibitors
Compound 5-Chlorosulfonyl, ethoxyphenyl C₁₇H₁₇ClN₄O₃S PDE inhibitors

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